molecular formula C9H9ClFNO B8029667 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine

3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine

Cat. No.: B8029667
M. Wt: 201.62 g/mol
InChI Key: UKZFYXYSWNEJFW-UHFFFAOYSA-N
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Description

3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine (CAS 1881331-35-6) is a fluorinated pyridine derivative of high interest in medicinal chemistry and pharmaceutical research. It serves as a versatile synthetic intermediate, particularly in the construction of complex heterocyclic active pharmaceutical ingredients (APIs). Its molecular formula is C9H9ClFNO with a molecular weight of 201.62 . The compound features multiple reactive sites, including the chlorine and fluorine substituents on the pyridine ring, which make it a valuable electrophile in metal-catalyzed cross-coupling reactions, such as Suzuki reactions. This is evidenced by its close structural relationship to 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid, a known coupling partner . Compounds of this class are frequently employed in the discovery and optimization of novel therapeutic agents. Research indicates that similar fluoropyridine intermediates are key components in the synthesis of potent inhibitors for various disease targets . For instance, such building blocks have been utilized in developing inhibitors for viral proteases, showcasing their role in antiviral research . This reagent is intended for research and development purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (MSDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-chloro-6-(cyclopropylmethoxy)-2-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-7-3-4-8(12-9(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZFYXYSWNEJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Substitution Reactions:

    Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions, often using cyclopropylmethanol and a suitable base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyridine derivative.

Scientific Research Applications

3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.

    Biological Studies: It can serve as a probe molecule in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

3-Chloro-6-(trifluoromethyl)pyridine-2-thiol (C₆H₃ClF₃NS)

  • Substituents : 3-Cl, 6-CF₃, 2-SH.
  • Key Differences : The trifluoromethyl group (-CF₃) at position 6 is strongly electron-withdrawing, while the thiol (-SH) at position 2 is nucleophilic and prone to oxidation.
  • Impact : Compared to the target compound’s cyclopropylmethoxy group, -CF₃ increases lipophilicity (logP ~2.8 vs. ~3.1 for the target), but the thiol group reduces stability under oxidative conditions.

6-Fluoro-2-methoxynicotinonitrile (C₇H₄FN₂O)

  • Substituents : 2-OCH₃, 6-F, 3-CN.
  • Key Differences: The methoxy group (-OCH₃) at position 2 is electron-donating via resonance, contrasting with the target’s electron-withdrawing fluorine. The cyano (-CN) group at position 3 is a stronger electron-withdrawing group than chlorine.
  • Impact: The cyano group enhances electrophilicity at the pyridine ring, making this compound more reactive in nucleophilic substitutions compared to the target.

Steric and Conformational Effects

3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine

  • Substituents : 3-allyl, 6-pyrrolidinyl (silyl-protected), 2-F.
  • Key Differences : The bulky tert-butyldimethylsilyl (TBS) group introduces significant steric hindrance, whereas the target’s cyclopropylmethoxy group provides moderate steric bulk without silicon-based protection.
  • Impact : The TBS group necessitates deprotection steps in synthesis, complicating workflows compared to the target compound’s straightforward cyclopropylmethoxy installation.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Key Stability Notes
This compound 200.5 ~3.1 Stable under ambient conditions; resistant to oxidation
3-Chloro-6-(trifluoromethyl)pyridine-2-thiol 208.07 ~2.8 Oxidizes readily; requires inert storage
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine 225.6 ~2.9 Hydrolytically sensitive due to chloromethyl group

Notes:

  • The target compound’s cyclopropylmethoxy group contributes to a higher logP than methoxy analogs, enhancing membrane permeability.
  • Chlorine and fluorine atoms collectively lower the pKa of the pyridine nitrogen, increasing solubility in polar aprotic solvents .

Biological Activity

3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a cyclopropylmethoxy group at the 6-position. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacteria and fungi. The presence of halogen substituents (like chlorine and fluorine) often enhances this activity due to increased lipophilicity and interaction with microbial membranes .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. It is believed to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. For example, similar compounds have shown efficacy in inhibiting pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Neurological Applications

In medicinal chemistry, this compound is being explored as a scaffold for developing drugs targeting neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for further research into treatments for conditions like epilepsy and neurodegenerative diseases .

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The chlorine and fluorine atoms may enhance binding affinity through halogen bonding or hydrophobic interactions. This binding can lead to inhibition or modulation of target activity, resulting in various biological effects .

Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobialTBD
Similar Pyridine DerivativeAnti-inflammatoryTBD
Other Pyridine CompoundsNeurologicalTBD

Case Studies

  • Antimicrobial Efficacy : A study conducted on various pyridine derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the significance of structural modifications in improving bioactivity .
  • Inflammation Modulation : In vitro assays using THP-1 macrophages showed that compounds structurally similar to this compound significantly reduced the release of TNF-α and IL-1β upon LPS stimulation, indicating their potential as anti-inflammatory agents .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

  • Step 1: Introduction of the cyclopropylmethoxy group via nucleophilic aromatic substitution (SNAr) at the 6-position, using a cyclopropylmethanol derivative under basic conditions (e.g., NaH or KOH in DMF).
  • Step 2: Fluorination at the 2-position using a fluorinating agent like KF in the presence of a crown ether or DMSO as a solvent to enhance reactivity .
  • Step 3: Chlorination at the 3-position via directed ortho-metalation (DoM) followed by quenching with Cl2 or NCS.
    Optimization Tips:
  • Monitor reaction temperature (e.g., 60–80°C for SNAr) and catalyst choice (e.g., CuI for halogen exchange).
  • Use HPLC or GC-MS to track intermediates and adjust stoichiometry for competing substituents .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopy:
    • FTIR/Raman: Identify functional groups (C-F stretch ~1100 cm⁻¹, C-O-C from cyclopropylmethoxy ~1250 cm⁻¹) and confirm substitution patterns .
    • NMR: Use 19F^{19}\text{F}-NMR to resolve fluorine environments and 1H^{1}\text{H}-NMR to assign cyclopropyl protons (δ 0.5–1.5 ppm) and pyridine aromatic signals .
  • Computational Analysis:
    • Perform DFT calculations (B3LYP/6-311++G**) to predict vibrational frequencies, electrostatic potential maps, and HOMO-LUMO gaps. Compare with experimental data to validate electronic effects of substituents .

Q. What stability and storage conditions are critical for maintaining compound integrity?

Methodological Answer:

  • Stability: The compound is sensitive to moisture and light due to the labile C-F and C-O bonds. Conduct accelerated degradation studies (40°C/75% RH) to identify decomposition pathways (e.g., hydrolysis of cyclopropylmethoxy).
  • Storage: Use amber glass vials under inert gas (N2/Ar) at –20°C. Avoid prolonged exposure to protic solvents or acidic/basic conditions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when introducing multiple substituents on the pyridine ring?

Methodological Answer:

  • Directing Groups: Temporarily install a directing group (e.g., –B(OH)2 or –SnBu3) at a specific position to control subsequent substitutions. For example, a boronic ester at the 4-position can block undesired chlorination .
  • Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during fluorination or methoxy introduction.
  • Meta-Directing Effects: Leverage the electron-withdrawing nature of fluorine to direct electrophilic attacks to meta positions. Validate regioselectivity via X-ray crystallography or NOESY NMR .

Q. How do computational studies predict reactivity and guide experimental design for this compound?

Methodological Answer:

  • Reactivity Prediction:
    • Use DFT (M06-2X/cc-pVTZ) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the 3-position may show higher electrophilicity due to chlorine’s inductive effect .
  • Mechanistic Insights:
    • Simulate transition states for SNAr reactions to identify rate-limiting steps (e.g., nucleophile attack vs. leaving group departure). Adjust solvent polarity (ε) to stabilize charged intermediates .

Q. What are the mechanistic implications of substituent effects on the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling:
    • The 3-chloro group acts as a leaving site, while fluorine’s ortho-directing effect enhances coupling efficiency. Use Pd(PPh3)4 and K2CO3 in THF/H2O (3:1) at 80°C .
  • Controlled Reactivity:
    • Compare with analogs (e.g., 3-Br vs. 3-Cl) to assess leaving group ability. Kinetic studies (e.g., pseudo-first-order conditions) reveal halogen-dependent activation energies .

Q. How can researchers resolve contradictions in reported spectroscopic data for structurally similar pyridine derivatives?

Methodological Answer:

  • Data Reconciliation:
    • Cross-validate using high-resolution MS and 2D NMR (HSQC, HMBC) to distinguish between positional isomers (e.g., 2- vs. 4-fluoro confusion).
    • Benchmark experimental IR/Raman spectra against computed vibrational modes to resolve ambiguities in peak assignments .

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